molecular formula C15H11F3O2 B8168889 1-(Trifluoromethoxy)-3-(4-vinylphenoxy)benzene

1-(Trifluoromethoxy)-3-(4-vinylphenoxy)benzene

Cat. No.: B8168889
M. Wt: 280.24 g/mol
InChI Key: KVYIEUZAQSEONW-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-3-(4-vinylphenoxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group and a vinylphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethoxy)-3-(4-vinylphenoxy)benzene typically involves the reaction of 1-(trifluoromethoxy)benzene with 4-vinylphenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)-3-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy or vinylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(Trifluoromethoxy)-3-(4-vinylphenoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)-3-(4-vinylphenoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The vinylphenoxy group can interact with biological macromolecules, potentially leading to the inhibition of specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethoxy)-4-(4-vinylphenoxy)benzene
  • 1-(Trifluoromethoxy)-2-(4-vinylphenoxy)benzene
  • 1-(Trifluoromethoxy)-3-(4-ethenylphenoxy)benzene

Uniqueness

1-(Trifluoromethoxy)-3-(4-vinylphenoxy)benzene is unique due to the specific positioning of the trifluoromethoxy and vinylphenoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-ethenyl-4-[3-(trifluoromethoxy)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-2-11-6-8-12(9-7-11)19-13-4-3-5-14(10-13)20-15(16,17)18/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYIEUZAQSEONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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